molecular formula C14H25BBrNO2 B12325578 4,6-Methano-1,3,2-benzodioxaborole-2-methamine,AR-(3-bromopropyl)boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester

4,6-Methano-1,3,2-benzodioxaborole-2-methamine,AR-(3-bromopropyl)boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester

Cat. No.: B12325578
M. Wt: 330.07 g/mol
InChI Key: FEXGWQLLVNLRTO-HNRZYHPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Methano-1,3,2-benzodioxaborole-2-methamine,AR-(3-bromopropyl)boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester is a complex organic compound that features a boronic acid ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Methano-1,3,2-benzodioxaborole-2-methamine,AR-(3-bromopropyl)boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester typically involves multiple steps, starting from commercially available precursors. The key steps may include:

  • Formation of the benzodioxaborole core through cyclization reactions.
  • Introduction of the methamine group via amination reactions.
  • Attachment of the AR-(3-bromopropyl)boronic acid moiety through boronic acid coupling reactions.
  • Esterification with (1S,2S,3R,5S)-(+)-2,3-pinanediol to form the final ester product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Methano-1,3,2-benzodioxaborole-2-methamine,AR-(3-bromopropyl)boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can modify the functional groups attached to the benzodioxaborole core.

    Substitution: The bromopropyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can introduce a variety of functional groups to the bromopropyl moiety.

Scientific Research Applications

4,6-Methano-1,3,2-benzodioxaborole-2-methamine,AR-(3-bromopropyl)boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 4,6-Methano-1,3,2-benzodioxaborole-2-methamine,AR-(3-bromopropyl)boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The specific pathways and molecular targets depend on the context in which the compound is used, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    4,6-Methano-1,3,2-benzodioxaborole-2-methamine: Lacks the AR-(3-bromopropyl)boronic acid and pinanediol ester groups.

    AR-(3-bromopropyl)boronic acid: Contains the boronic acid moiety but lacks the benzodioxaborole core.

    (1S,2S,3R,5S)-(+)-2,3-pinanediol: A chiral diol used in the esterification process.

Uniqueness

The uniqueness of 4,6-Methano-1,3,2-benzodioxaborole-2-methamine,AR-(3-bromopropyl)boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester lies in its combination of functional groups, which confer specific reactivity and potential applications that are not found in simpler compounds. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H25BBrNO2

Molecular Weight

330.07 g/mol

IUPAC Name

(1R)-4-bromo-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine

InChI

InChI=1S/C14H25BBrNO2/c1-13(2)9-7-10(13)14(3)11(8-9)18-15(19-14)12(17)5-4-6-16/h9-12H,4-8,17H2,1-3H3/t9-,10-,11+,12-,14-/m0/s1

InChI Key

FEXGWQLLVNLRTO-HNRZYHPDSA-N

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CCCBr)N

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCBr)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.